molecular formula C8H11NO3 B6617782 ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1547707-31-2

ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No. B6617782
CAS RN: 1547707-31-2
M. Wt: 169.18 g/mol
InChI Key: CRBGKXKVHDHTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as ethyl cyanoacetate, is a synthetic organic compound with a molecular formula of C6H10O3. It is widely used in the pharmaceutical industry as a precursor to a number of different drugs and pharmaceuticals. Ethyl cyanoacetate is also used in the synthesis of various other organic compounds, and has a number of applications in the laboratory.

Mechanism of Action

The mechanism of action of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate is not fully understood. However, it is known that it is a precursor to a number of different drugs and pharmaceuticals, and that it can be used to synthesize a variety of other organic compounds. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, including the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate are not well understood. However, it is known that it can be used to synthesize a number of different drugs and pharmaceuticals, and that it can be used to catalyze a number of different reactions. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been shown to have some anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, and can be used to synthesize a variety of different compounds. The main limitation of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is not very stable, and can easily decompose at high temperatures.

Future Directions

The future directions for ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate include further research into its biochemical and physiological effects, as well as its ability to catalyze a number of different reactions. In addition, further research into its use as a precursor to a number of different drugs and pharmaceuticals is needed, as well as its potential use as a polymerization catalyst. Finally, further research into its use in the synthesis of a variety of other organic compounds is also needed.

Synthesis Methods

Ethyl cyanoacetate is synthesized from ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol, cyanide, and formaldehyde. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, first forming ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol and cyanide, and then forming the desired product from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate and formaldehyde.

Scientific Research Applications

Ethyl cyanoacetate has been used in a number of scientific research applications. It has been used in the synthesis of a number of different drugs and pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and peptides. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.

properties

IUPAC Name

ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-7(11)8(5-9)3-6(8)4-10/h6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGKXKVHDHTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.